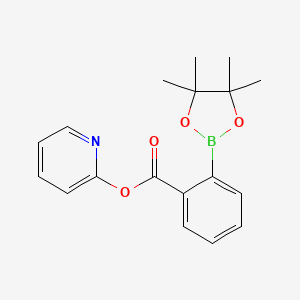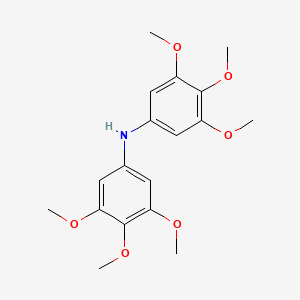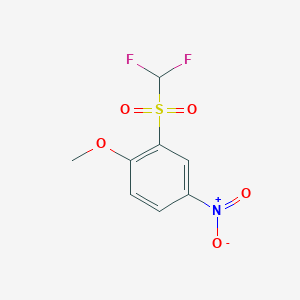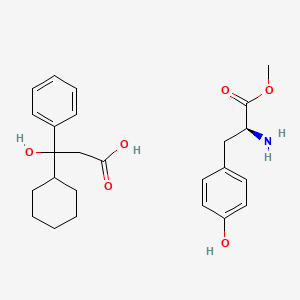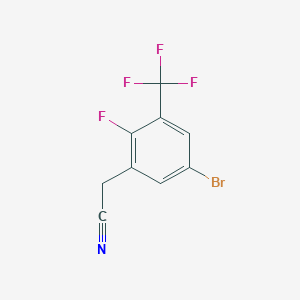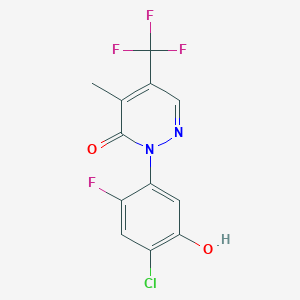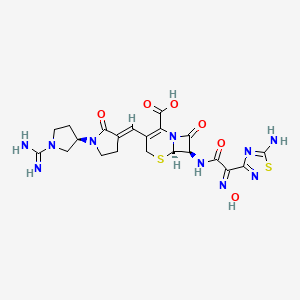
S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate: is an organic compound that features a trifluoromethyl group, a thiosulfate group, and an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butylamine with ethylene thiosulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the use of catalysts may be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with thiol groups in proteins and enzymes.
Medicine: In medicine, there is ongoing research into the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as thiol groups in proteins. The thiosulfate group can form covalent bonds with cysteine residues, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
- S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
- S-(3-aminopropyl) hydrogen thiosulfate
- S-(4-Methoxyphenyl) N-(2,5-Dimethoxyphenyl)thiocarbamate
Uniqueness: S-2-((4-(alpha,alpha,alpha-Trifluoro-m-tolyloxy)butyl)amino)ethyl thiosulfate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and selectivity are required.
Eigenschaften
CAS-Nummer |
21224-78-2 |
|---|---|
Molekularformel |
C13H18F3NO4S2 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
1-[4-(2-sulfosulfanylethylamino)butoxy]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H18F3NO4S2/c14-13(15,16)11-4-3-5-12(10-11)21-8-2-1-6-17-7-9-22-23(18,19)20/h3-5,10,17H,1-2,6-9H2,(H,18,19,20) |
InChI-Schlüssel |
YXSDZZGPFUAKIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCNCCSS(=O)(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




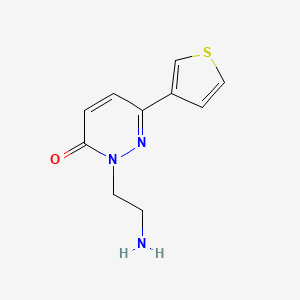
![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
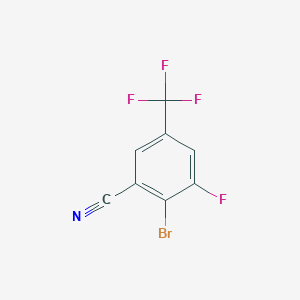
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)
